Morphine-3-glucuronide

Catalog No.
S623835
CAS No.
20290-09-9
M.F
C23H27NO9
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morphine-3-glucuronide

CAS Number

20290-09-9

Product Name

Morphine-3-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1

InChI Key

WAEXKFONHRHFBZ-ZXDZBKESSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O

Synonyms

morphine-3-glucuronide, morphine-3beta-D-glucuronide

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O

The exact mass of the compound Morphine-3-glucuronide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Morphine-3-glucuronide (M3G, CAS 20290-09-9) is the primary Phase II metabolite of morphine, formed via hepatic glucuronidation. Unlike its parent compound and its isomeric counterpart morphine-6-glucuronide (M6G), M3G lacks analgesic properties and instead functions as a neuroexcitatory agent through the Toll-like receptor 4 (TLR4)/MD-2 complex[1]. In industrial and procurement contexts, M3G is an indispensable analytical reference standard. Because it represents the majority of metabolized morphine, its precise quantification is critical for clinical therapeutic drug monitoring, forensic toxicology, and wastewater epidemiology. Furthermore, its unique pharmacological profile makes it a highly specific probe for researchers investigating opioid-induced hyperalgesia and neuroinflammation without the confounding variables of mu-opioid receptor activation [1].

Generic substitution of M3G with morphine or its active metabolite M6G fundamentally compromises both analytical workflows and pharmacological models. In mass spectrometry, M3G and M6G are structural isomers that yield identical precursor and product ions (m/z 462.2 → 286.1); thus, an exact, high-purity M3G standard must be procured to validate chromatographic retention times and ensure baseline separation [1]. Pharmacologically, substituting M3G with M6G reverses the experimental outcome: M6G is a mu-opioid receptor agonist (Ki ~ 0.6 nM) that induces analgesia, whereas M3G has negligible mu-opioid affinity (Ki ~ 40 nM) and instead acts as a TLR4 agonist to induce hyperalgesia [2]. Using a crude mixture or the wrong isomer will result in false quantification in drug screening and contradictory data in neuroinflammatory research.

Critical Baseline Separation from Active Isomer M6G

Morphine-3-glucuronide (M3G) and Morphine-6-glucuronide (M6G) are structural isomers that share identical mass-to-charge ratios and multiple reaction monitoring (MRM) transitions (m/z 462.2 → 286.1). Because mass spectrometry alone cannot distinguish them, high-purity M3G reference standards are strictly required to establish and validate chromatographic baseline separation [1].

Evidence DimensionMass Spectrometric MRM Transitions
Target Compound DataM3G: m/z 462.2 → 286.1
Comparator Or BaselineM6G: m/z 462.2 → 286.1 (Identical)
Quantified Difference0 Da difference; 100% reliance on chromatographic retention time resolution
ConditionsTriple Quadrupole LC-MS/MS

Procuring high-purity M3G is mandatory for forensic and clinical laboratories to prevent false quantification of the inactive M3G as the highly active M6G.

Absence of Mu-Opioid Receptor Agonism

Unlike morphine and its M6G metabolite, M3G exhibits extremely low affinity for the mu-opioid receptor (MOR). Quantitative binding assays demonstrate that M3G has a Ki of approximately 40 nM for MOR, whereas M6G binds with a high affinity of 0.6 nM [1]. Consequently, M3G does not produce analgesia but instead acts as an agonist at the Toll-like receptor 4 (TLR4)/MD-2 complex, inducing neuroexcitation and hyperalgesia [2].

Evidence DimensionMu-Opioid Receptor (MOR) Binding Affinity (Ki)
Target Compound DataM3G: Ki ~ 40 nM
Comparator Or BaselineM6G: Ki ~ 0.6 nM
Quantified Difference~66-fold lower affinity for MOR compared to M6G
ConditionsIn vitro receptor binding assays

Researchers must select M3G over morphine or M6G when specifically isolating opioid-induced TLR4 immune responses without confounding mu-opioid analgesic effects.

Dominant Human Metabolic Conversion Rate

In human metabolism, morphine is primarily converted via glucuronidation into M3G rather than M6G. Clinical pharmacokinetic studies show that approximately 44–55% of administered morphine is metabolized into M3G, while only 9–15% is converted into M6G[1]. This makes M3G the most abundant and reliable quantitative biomarker for confirming systemic morphine exposure in toxicology and wastewater analysis.

Evidence DimensionMetabolic Yield from Morphine
Target Compound DataM3G: 44–55% conversion
Comparator Or BaselineM6G: 9–15% conversion
Quantified DifferenceM3G is produced at 3.6 to 4.8 times the rate of M6G
ConditionsIn vivo human hepatic metabolism (glucuronidation)

M3G's high metabolic abundance makes it the priority target analyte for procurement in forensic toxicology and environmental monitoring panels.

Clinical and Forensic LC-MS/MS Method Validation

M3G is the mandatory reference standard for calibrating opiate panels in urine and serum. Because it shares MRM transitions with M6G, laboratories must procure pure M3G to optimize stationary phase selection and gradient conditions for baseline isomeric separation[1].

TLR4/MD-2 Pathway and Neuroinflammation Research

Due to its lack of mu-opioid receptor affinity, M3G is the optimal pharmacological probe for isolating opioid-induced glial activation, hyperalgesia, and TLR4-mediated immune responses without triggering classical opioid analgesic pathways [2].

Blood-Brain Barrier (BBB) Transport Modeling

M3G is utilized in advanced pharmacokinetic research to model nonlinear BBB transport. Its distinct transcellular and paracellular transport rates, compared to morphine and M6G, are critical for developing accurate predictive models of central nervous system drug exposure[3].

Physical Description

Solid

XLogP3

-3

UNII

O27Z9CH39A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20290-09-9

Wikipedia

Morphine-3-glucuronide

Dates

Last modified: 08-15-2023

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